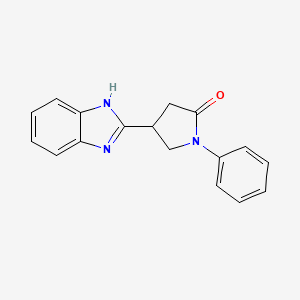

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also referred to as PBOX-15 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including our compound of interest, have demonstrated antiviral properties. Researchers have investigated their potential against various viruses, such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .

Antitumor Effects

The benzimidazole scaffold has been explored for its antitumor activity. Our compound may inhibit tumor cell growth by targeting specific cellular pathways. Researchers have studied its effects on cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3). Further investigations are needed to elucidate its precise mechanisms .

Antihypertensive Properties

Certain benzimidazole derivatives exhibit antihypertensive effects by modulating blood pressure. Although more research is required, these compounds may act on vascular smooth muscle cells or renin-angiotensin-aldosterone system components .

Proton Pump Inhibition

Proton pump inhibitors (PPIs) are widely used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. Some benzimidazole derivatives, including our compound, have shown potential as PPIs by inhibiting gastric acid secretion via proton pump blockade .

Anthelmintic Activity

Benzimidazole-based anthelmintics are essential for treating parasitic infections in both humans and animals. These compounds disrupt the microtubule structure of helminths, leading to their paralysis and expulsion from the host. Our compound may contribute to this therapeutic class .

Antimicrobial Effects

Benzimidazole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and protozoa. Their mode of action often involves interfering with essential cellular processes. Researchers continue to explore their potential as novel antimicrobial agents .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. Benzimidazole-based compounds, including our target molecule, may modulate inflammatory pathways. Their anti-inflammatory effects could be valuable in conditions like rheumatoid arthritis and inflammatory bowel disease .

Other Biological Activities

Beyond the mentioned applications, benzimidazole derivatives have been investigated for their interactions with proteins and enzymes. Their diverse biological effects make them intriguing scaffolds for medicinal chemistry research .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as a drug scaffold in medicinal chemistry .

Mode of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The mode of action is likely dependent on the specific targets and the functional groups present on the benzimidazole scaffold.

Biochemical Pathways

These could include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infection, microbial growth, and inflammation .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWYHQAUXNGBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)